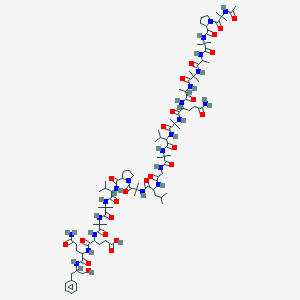![molecular formula C9H6BrNO2S B136364 Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate CAS No. 145325-40-2](/img/structure/B136364.png)
Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
Vue d'ensemble
Description
Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is particularly significant in the field of medicinal chemistry, where its derivatives are explored for their potential pharmacological activities.
Synthesis Analysis
The synthesis of related thieno[2,3-b]pyridine derivatives has been reported through various methods. For instance, a regioselective bromination of thieno[2,3-b]pyridine has been achieved, which selectively targets the 4-position, yielding 4-bromothieno[2,3-b]pyridine with high isolated yield . This compound can then serve as a building block for further chemical transformations, such as Suzuki-Miyaura cross-coupling reactions, to produce a range of functionalized derivatives .
Molecular Structure Analysis
The molecular structure of thieno[2,3-b]pyridine derivatives has been characterized using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 4-(4-bromophenyl)-2,5-diethoxycarbonyl-6-methylthieno[2,3-b]pyridine, reveals that the thieno[2,3-b]pyridine moiety is planar and the crystal structure is stabilized by intermolecular and intramolecular hydrogen bonds .
Chemical Reactions Analysis
The brominated thieno[2,3-b]pyridine compounds are versatile intermediates that can undergo various chemical reactions. They can participate in cross-coupling reactions to introduce different aryl or heteroaryl groups . Additionally, the presence of the ester group in the molecule allows for further functionalization and the introduction of additional substituents that can modulate the biological activity of the resulting compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate are not detailed in the provided papers, the properties of similar compounds can be inferred. These compounds typically exhibit solid-state characteristics that are influenced by their molecular structures, such as planarity and the potential for hydrogen bonding . The presence of bromine and ester functional groups also affects their reactivity and solubility, which are important considerations in their use as intermediates in organic synthesis.
Applications De Recherche Scientifique
Synthesis and Building Block Application
Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate and related compounds have been extensively studied for their utility in organic synthesis. A significant application is in the regioselective bromination of thieno[2,3-b]pyridine, which demonstrates the potential of 4-bromothieno[2,3-b]pyridine as a building block in drug discovery research (Lucas et al., 2015).
Antitumor Activity Evaluation
The compound has been a subject of interest in the evaluation of antitumor activities. For instance, methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates, a related compound, exhibited growth inhibitory activity on human tumor cell lines, prompting further study on cell cycle distribution and apoptosis induction (Queiroz et al., 2011). Moreover, novel functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have shown potential antitumoral effects in breast cancer cell lines (Silva et al., 2021).
Synthesis of Functionalized Derivatives
Research has also been conducted on the synthesis of various derivatives. For instance, new 6-[(hetero)arylamino]thieno[3,2-b]pyridines were prepared using palladium-catalyzed coupling, showing notable antitumoral activity against human tumor cell lines (Queiroz et al., 2010). Similarly, the thermal synthesis of 3-Bromothieno[3,2-c]pyridin-4-(5H)-one was explored, developing a less risky process using tributylamine (Boros & Kaldor, 2015).
Fluorescence Studies
The effect of donor-acceptor substituents on the fluorescence behavior of Thieno[3, 2-c]pyridine derivatives was studied, indicating potential applications in materials science and chemistry (Toche & Chavan, 2013).
Novel Molecules Synthesis
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, a similar compound, was synthesized as part of research targeting novel anti-inflammatory agents, demonstrating the compound's versatility in synthesizing potential therapeutic agents (Moloney, 2001).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)7-2-5-6(10)3-11-4-8(5)14-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZMNBYKKVGMCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=NC=C2S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594328 | |
| Record name | Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145325-40-2 | |
| Record name | Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium bromide](/img/structure/B136304.png)




